molecular formula C23H19NO4 B11277691 2-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione

2-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione

Cat. No.: B11277691
M. Wt: 373.4 g/mol
InChI Key: PVDKPKRYQUKURT-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione: Indomethacin , belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It was first synthesized in the 1960s and has since found widespread use due to its potent anti-inflammatory, analgesic, and antipyretic properties.

Preparation Methods

a. Synthetic Routes

Indomethacin can be synthesized through several routes. One common method involves the cyclization of 2-(4-methoxyphenyl)acetyl chloride with 3-methoxyaniline. The reaction proceeds via an acid-catalyzed cyclization to form the indene ring system.

b. Reaction Conditions

The cyclization typically occurs under acidic conditions, using Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). Solvents like dichloromethane or chloroform are commonly employed.

c. Industrial Production

Indomethacin is industrially produced through large-scale chemical synthesis. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high yield and purity.

Chemical Reactions Analysis

a. Reactions

Indomethacin undergoes various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding indene-1,3(2H)-dione derivatives.

    Reduction: Reduction of the carbonyl group yields the reduced form.

    Substitution: Halogenation or other substitution reactions occur at the aromatic rings.

b. Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium hydroxide) are employed.

c. Major Products

The major products depend on the specific reaction conditions. Oxidation leads to various indene-1,3(2H)-dione derivatives, while reduction yields the reduced form of indomethacin.

Scientific Research Applications

Indomethacin has diverse applications:

    Anti-Inflammatory: Used to treat inflammatory conditions such as arthritis, gout, and ankylosing spondylitis.

    Closure of Patent Ductus Arteriosus (PDA): Administered to premature infants to close the PDA.

    Cancer Research: Investigated for its potential anticancer effects.

    Neuroprotection: Studied for its neuroprotective properties.

Mechanism of Action

Indomethacin inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking prostaglandin synthesis, it reduces inflammation, pain, and fever. Additionally, it modulates immune responses.

Comparison with Similar Compounds

Indomethacin stands out due to its potent anti-inflammatory effects and versatility. Similar compounds include other NSAIDs like ibuprofen, diclofenac, and naproxen.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

2-(3-methoxyanilino)-2-(4-methoxyphenyl)indene-1,3-dione

InChI

InChI=1S/C23H19NO4/c1-27-17-12-10-15(11-13-17)23(24-16-6-5-7-18(14-16)28-2)21(25)19-8-3-4-9-20(19)22(23)26/h3-14,24H,1-2H3

InChI Key

PVDKPKRYQUKURT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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